Adenosine-5',5''-d2
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Overview
Description
Adenosine-5',5''-d2 is a modified nucleoside, which is an important molecule in the study of biochemical processes. It plays a significant role in molecular biology and biochemistry, particularly in the synthesis and structural analysis of nucleic acids. The interest in this compound stems from its unique chemical and physical properties, which make it an invaluable tool for research in enzymatic reactions, nucleotide interactions, and the conformational study of nucleic acids.
Synthesis Analysis
The synthesis of Adenosine-5',5''-d2 involves specific chemical reactions that introduce deuterium atoms at precise locations on the adenosine molecule. A notable method for its synthesis was described by Földesi et al. (2001), who achieved the diastereospecific chemical synthesis of adenosine-2',3',4',5',5''-(2)H5, including Adenosine-5',5''-d2, for use in NMR structure determination of oligo-RNA (Földesi, A., Trifonova, A., Dinya, Z., & Chattopadhyaya, J., 2001).
Molecular Structure Analysis
Adenosine-5',5''-d2's molecular structure is crucial for its interaction with enzymes and other nucleotides. The conformational properties of adenylyl-3' leads to 5'-adenosine in aqueous solution provide insights into its structural dynamics and interactions within biological systems. Kondo and Danyluk (1976) conducted a detailed NMR study revealing the conformational properties of homodinucleotide adenylyl-3' leads to 5'-adenosine, which aids in understanding the structural basis of Adenosine-5',5''-d2's biological functions (Kondo, N., & Danyluk, S., 1976).
Chemical Reactions and Properties
Adenosine-5',5''-d2 undergoes specific chemical reactions based on its modified structure. The synthesis and properties of diastereoisomers of adenosine 5'-(O-1-thiotriphosphate) and adenosine 5'-(O-2-thiotriphosphate), as studied by Eckstein and Goody (1976), highlight the chemical behavior and reactivity of adenosine derivatives, shedding light on the reactivity of Adenosine-5',5''-d2 in biochemical pathways (Eckstein, F., & Goody, R., 1976).
Physical Properties Analysis
The physical properties of Adenosine-5',5''-d2, such as its solubility, stability, and interaction with light, are essential for its application in research. Studies on the conformation of adenosine 5′‐monophosphate in aqueous solution by Imoto et al. (1977) provide valuable information on the behavior of adenosine derivatives in solution, which is relevant for understanding the physical properties of Adenosine-5',5''-d2 (Imoto, T., Shibata, S., Akasaka, K., & Hatano, H., 1977).
Chemical Properties Analysis
The chemical properties of Adenosine-5',5''-d2, including its reactivity, interaction with other molecules, and role in enzymatic processes, are fundamental to its utility in scientific research. The work of Parkin et al. (1984) on the synthesis of nucleotides with specific radiolabels in ribose provides insights into the chemical properties and potential applications of adenosine derivatives, including Adenosine-5',5''-d2, in biochemical studies (Parkin, D., Leung, H., & Schramm, V., 1984).
Scientific Research Applications
1. Role in Regulation of Physiology and Modulation of Cell Functions
Adenosine-5',5''-d2, as part of the adenosine system, plays a critical role in regulating physiology and modulating the function of various cell types like neurons, platelets, and myocytes. It is involved in several physiological processes such as neurotransmission, secretion, and vasodilation. This system is particularly protective of cells and tissues under stress conditions like ischemia or anoxia (Borowiec et al., 2006).
2. Adenosine Receptors and Nucleoside Transporters as Drug Targets
Adenosine receptors and nucleoside transporters, crucial parts of the adenosine-producing system, are significant targets for potential drugs in various pathophysiological conditions. The adenosine-producing system, involving the dephosphorylation of ATP, is closely tied to the efficacy of certain nucleoside-based drugs and the regulation of substrates for nucleic acid synthesis (Borowiec et al., 2006).
3. Interaction with Dopamine Receptors
Adenosine-5',5''-d2 is involved in the interaction between adenosine A2A receptors and dopamine D2 receptors. This interaction is evidenced by fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) techniques, confirming A2AR-D2R interactions in living cells. This interaction is important for understanding the complex receptor systems in the brain, particularly in relation to neurological conditions like Parkinson's disease (Canals et al., 2003).
4. Implications in Neuropsychiatric Disorders
The interaction between adenosine and dopamine receptors, such as A2AR-D2R heteromerization, is crucial for understanding various neuropsychiatric disorders. These interactions play a significant role in regulating the function of striatopallidal neurons, which are central to disorders like schizophrenia and drug addiction (Fuxe et al., 2003).
5. Potential in Neuromodulation and Neuroinflammation
Adenosine-5',5''-d2 may play a role in neuromodulation and neuroinflammation through its involvement in purinergic signaling. This aspect is important for understanding and developing potential therapeutic approaches for conditions like chronic pain, neurodegenerative diseases, and inflammatory responses (Khakh & North, 2012).
Safety And Hazards
Future Directions
Adenosine-5’,5’'-d2 and its analogues have potential applications in various fields. For instance, changes in redox environment resulting from oxidative stresses may affect partitioning of APS into the primary and secondary thiol metabolic routes by having opposing effects on APSK and APS reductase in plants . Another study suggests that adenosine receptor manipulation could be a pertinent avenue of research for novel strategies aiming at efficiently delivering therapeutic drugs/cells into the CNS .
properties
CAS RN |
82741-17-1 |
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Product Name |
Adenosine-5',5''-d2 |
Molecular Formula |
C₁₀H₁₁D₂N₅O₄ |
Molecular Weight |
269.26 |
synonyms |
9-β-D-Ribofuranosyl-9H-purin-6-amine-5’,5’’-d2; 9-β-D-Ribofuranosyladenine-5’,5’’-d2; Adenine Riboside-2’-d; Adenocard-5’,5’’-d2; Adenocor-5’,5’’-d2; Adenogesic-5’,5’’-d2; Adenoscan-5’,5’’-d2; Adrekar-5’,5’’-d2; Boniton-5’,5’’-d2; D-Adenosine-5’,5’’- |
Origin of Product |
United States |
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